molecular formula C8H9Cl2NO B3144084 N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine CAS No. 543730-44-5

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine

Cat. No.: B3144084
CAS No.: 543730-44-5
M. Wt: 206.07 g/mol
InChI Key: RJHSCNDWZIYZRH-UHFFFAOYSA-N
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Description

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine is a chemical compound characterized by the presence of a benzyl group substituted with chlorine atoms at the 3 and 4 positions, and an O-methyl-hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine typically involves the reaction of 3,4-dichlorobenzyl chloride with O-methylhydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .

Scientific Research Applications

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine is unique due to the presence of both chlorine-substituted benzyl and O-methyl-hydroxylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-methoxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO/c1-12-11-5-6-2-3-7(9)8(10)4-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHSCNDWZIYZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Reaction of 3,4-dichlorobenzaldehyde with methoxylamine hydrochloride followed by reduction with sodium cyanoborohydride as described in the preparation of compounds 3-A and 3-B gave the title hydroxylamine as a clear oil. 1HNMR 400 MHz (CDCl3) δ (ppm): 3.48 (3H, s), 3.99 (2H, s), 5.74 (1H, broad s), 7.20 (1H, dd, J=2.0 Hz and J=8.1 Hz), 7.40 (1H, d, J=8.1 Hz), 7.47 (1H, d, J=2.0 Hz).
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Synthesis routes and methods II

Procedure details

To methoxylamine hydrochloride (20 g, 0.24 mol) in water (200 mL) and THF (74 mL) was added sodium acetate (16.3 g, 0.2 mol) followed by 3,4-dichlorobenzaldehyde (25 g, 0.14 mol). The mixture was stirred at room temp for 6 h and diluted with diethyl ether. The aqueous phase was extracted with ethyl acetate, dried (sodium sulfate) and concentrated to give a colorless oil. The oil was dissolved in glacial acetic acid (200 mL) and cooled to 0° C. Sodium cyanoborohydride (18.8 g, 0.26 mol) was added over 30 min. The mixture was stirred at room temp for 4 days, cooled to 0° C. and made basic with 10 N NaOH. The mixture was extracted with EtOAc (3×'s) and the combined organic extracts were washed with water and brine and concentrated to give an oil that solidifies upon standing. This residue was stirred in diethyl ether and the resulting title compound was filtered as a white solid (9.61 g, 33% yield). 1HNMR (300 MHz, DMSO) δ: 10.12 (1H, bs), 7.74 (1H, s), 7.67 (1H, d, J=8.42 Hz), 7.44 (1H, d, J=8.05 Hz), 4.21 (2H, s), 3.59 (3H, s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
Reactant of Route 3
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
Reactant of Route 4
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
Reactant of Route 5
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine
Reactant of Route 6
N-(3,4-dichloro-benzyl)-O-methyl-hydroxylamine

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